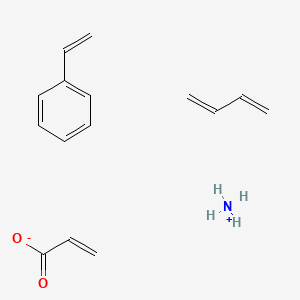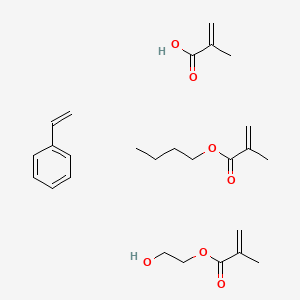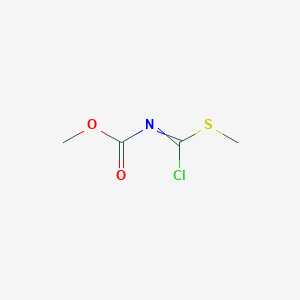![molecular formula C21H17FIN B14640604 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide CAS No. 51732-38-8](/img/structure/B14640604.png)
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde under acidic conditions, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener reaction conditions to minimize waste and improve yield .
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the fluorophenyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
科学的研究の応用
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for the formation of the Z-ring during cell division . This disruption leads to the inhibition of bacterial growth and proliferation.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Fluoroquinolones: A class of antibiotics that target bacterial DNA synthesis.
Uniqueness
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide is unique due to its specific structural features, such as the fluorophenyl group, which can enhance its biological activity and stability compared to other quinoline derivatives .
特性
CAS番号 |
51732-38-8 |
|---|---|
分子式 |
C21H17FIN |
分子量 |
429.3 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-1,4-dimethylbenzo[f]quinolin-4-ium;iodide |
InChI |
InChI=1S/C21H17FN.HI/c1-14-13-20(16-7-10-17(22)11-8-16)23(2)19-12-9-15-5-3-4-6-18(15)21(14)19;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChIキー |
NCWJHQRGJPDWTP-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)F.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
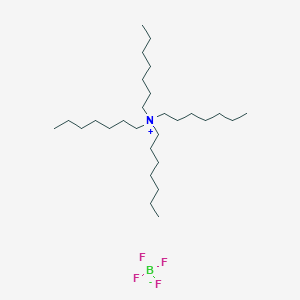
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
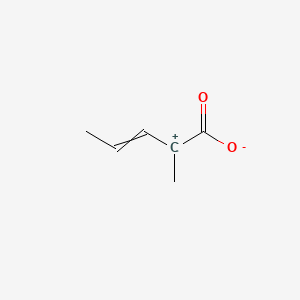
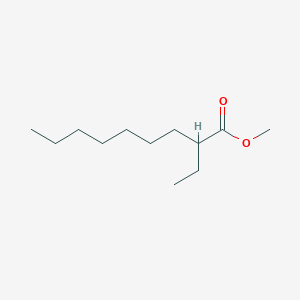
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
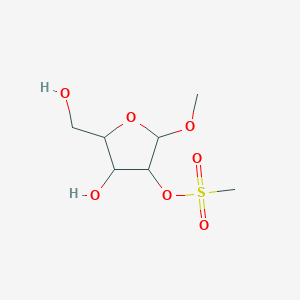

sulfanium bromide](/img/structure/B14640609.png)
